Cas no 758724-68-4 (4-(1H-imidazol-4-yl)-1,3-thiazole)

4-(1H-imidazol-4-yl)-1,3-thiazole is a heterocyclic compound featuring a fused imidazole-thiazole structure, which is of significant interest in medicinal and organic chemistry. Its unique scaffold serves as a versatile building block for the synthesis of biologically active molecules, particularly in the development of pharmaceuticals targeting enzyme inhibition or receptor modulation. The presence of both imidazole and thiazole moieties enhances its potential for hydrogen bonding and metal coordination, making it valuable in ligand design. This compound exhibits favorable stability and reactivity, allowing for further functionalization to optimize physicochemical properties. Its structural features make it a promising candidate for applications in drug discovery and material science.
4-(1H-imidazol-4-yl)-1,3-thiazole structure
758724-68-4 structure
Product Name:4-(1H-imidazol-4-yl)-1,3-thiazole
CAS No:758724-68-4
MF:C6H5N3S
MW:151.188998937607
CID:549648
PubChem ID:76851325
Update Time:2025-06-08

4-(1H-imidazol-4-yl)-1,3-thiazole Chemical and Physical Properties

Names and Identifiers

    • Thiazole,4-(1H-imidazol-5-yl)-
    • Thiazole,4-(5-imidazolyl)- (4CI)
    • 4-(1H-Imidazol-5-yl)-1,3-thiazole
    • 4-(1H-imidazol-4-yl)-1,3-thiazole
    • 4-(1H-imidazol-5-yl)thiazole
    • ZDWFTJRZCPWELB-UHFFFAOYSA-N
    • SCHEMBL16534628
    • 4-(1H-imidazol-4-yl)thiazole
    • 758724-68-4
    • EN300-1826020
    • Inchi: 1S/C6H5N3S/c1-5(8-3-7-1)6-2-10-4-9-6/h1-4H,(H,7,8)
    • InChI Key: ZDWFTJRZCPWELB-UHFFFAOYSA-N
    • SMILES: S1C=NC(=C1)C1=CN=CN1

Computed Properties

  • Exact Mass: 151.02
  • Monoisotopic Mass: 151.02
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 120
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 69.8A^2
  • XLogP3: 0.8

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Additional information on 4-(1H-imidazol-4-yl)-1,3-thiazole

Introduction to 4-(1H-imidazol-4-yl)-1,3-thiazole (CAS No. 758724-68-4)

4-(1H-imidazol-4-yl)-1,3-thiazole (CAS No. 758724-68-4) is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its versatile structural framework and potential biological activities. This compound belongs to the class of thiazole derivatives, which are known for their broad spectrum of pharmacological effects. The presence of both imidazole and thiazole moieties in its structure imparts unique electronic and steric properties, making it a valuable scaffold for the design of novel therapeutic agents.

The imidazole ring in 4-(1H-imidazol-4-yl)-1,3-thiazole is a well-studied pharmacophore, commonly found in various bioactive molecules such as antifungal agents, antiviral drugs, and metal chelators. Its ability to form stable complexes with metal ions and its role in modulating enzyme activities make it an attractive component in drug development. On the other hand, the thiazole moiety contributes to the compound's bioactivity by influencing its solubility, stability, and interaction with biological targets. The combination of these two heterocyclic systems in 4-(1H-imidazol-4-yl)-1,3-thiazole suggests a potential for multifunctional drug candidates.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the structural and functional properties of 4-(1H-imidazol-4-yl)-1,3-thiazole with greater precision. These studies have highlighted its potential as a lead compound for further optimization towards therapeutic applications. For instance, virtual screening techniques have identified derivatives of this compound that exhibit inhibitory activity against various enzymes implicated in inflammatory diseases and cancer.

In the realm of medicinal chemistry, the synthesis of 4-(1H-imidazol-4-yl)-1,3-thiazole has been refined through multiple pathways, including cyclocondensation reactions and cross-coupling strategies. These synthetic approaches have not only improved the yield and purity of the compound but also opened avenues for introducing structural modifications. Functional group transformations on the imidazole and thiazole rings have led to a series of analogs with enhanced pharmacological profiles. For example, substitution at the 5-position of the thiazole ring has been shown to modulate binding affinity to specific biological targets.

The biological evaluation of 4-(1H-imidazol-4-yl)-1,3-thiazole has revealed promising activities in preclinical models. Studies have demonstrated its potential as an inhibitor of kinases involved in cell proliferation and signal transduction pathways. Additionally, derivatives of this compound have shown efficacy in reducing oxidative stress and modulating immune responses. These findings align with the growing interest in developing small molecule inhibitors for neurodegenerative diseases, where dysregulation of kinases and oxidative stress play critical roles.

One particularly intriguing aspect of 4-(1H-imidazol-4-yl)-1,3-thiazole is its ability to interact with metal ions, a property that has been exploited in various therapeutic contexts. Metalloproteinases are enzymes that require metal cofactors for their catalytic activity and are implicated in several pathological conditions. The chelating ability of thiazole derivatives makes them suitable candidates for inhibiting these enzymes. Furthermore, recent research has suggested that 4-(1H-imidazol-4-yl)-1,3-thiazole can form stable complexes with transition metals such as copper and zinc, which could be leveraged for therapeutic purposes.

The pharmaceutical industry has taken notice of the potential of 4-(1H-imidazol-4-yl)-1,3-thiazole as a drug candidate. Several companies are currently exploring its derivatives as part of large-scale drug discovery programs. The compound's unique structural features make it an attractive starting point for generating libraries of molecules with diverse biological activities. High-throughput screening (HTS) campaigns have been conducted to identify novel analogs with enhanced potency and selectivity against disease-relevant targets.

From a chemical biology perspective, understanding the mechanism of action of 4-(1H-imidazol-4-yl)-1,3-thiazole is crucial for optimizing its therapeutic potential. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography have provided insights into how this compound interacts with biological targets at the molecular level. These structural insights have guided medicinal chemists in designing next-generation derivatives with improved pharmacokinetic properties.

The environmental impact of synthesizing and utilizing 4-(1H-imidazol-4-yl)-1,3-thiazole is also a consideration in modern drug development. Green chemistry principles have been applied to streamline synthetic routes, reducing waste and minimizing hazardous byproducts. Solvent-free reactions and catalytic methods have been explored to enhance sustainability without compromising yield or purity.

In conclusion, 4-(1H-imidazol-4 - yl) - 1 , 3 - thia z ole (CAS No . 758724 - 68 - 4) represents a promising scaffold for developing novel therapeutics . Its unique structural features , combined with its demonstrated biological activities , make it a valuable asset in pharmaceutical research . As computational methods continue to advance , further exploration of this compound's potential is anticipated , paving the way for innovative treatments across multiple therapeutic areas .

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